3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological substances such as DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazo[2,1-f]purine core would provide a rigid, planar structure, while the various substituents would add complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of polar and nonpolar groups .Applications De Recherche Scientifique
Understanding Purine Metabolism Disorders
Research has elucidated the critical role of purine metabolism in various genetic disorders. A study on adenylosuccinate lyase deficiency, a disorder affecting purine nucleotide metabolism, highlights the importance of understanding such compounds in diagnosing and managing metabolic diseases (Jurecka et al., 2008). This disorder, characterized by severe neurological defects and intractable seizures, underscores the necessity of deep knowledge in purine biochemistry for clinical interventions.
Advancements in Cancer Treatment
Purine analogs, closely related to the chemical structure of 3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have shown promise in treating chronic lymphocytic leukemia (CLL). Studies demonstrate the efficacy of purine analogs combined with other agents, offering new hope for previously treated CLL patients and suggesting a potential research avenue for related compounds (Weiss et al., 2003; Lamanna et al., 2006).
Exploring Neuroprotective Strategies
In the realm of neurological diseases, compounds with imidazole rings have been investigated for their neuroprotective properties. Research on multiple sclerosis (MS) treatment with mizoribine, an imidazole nucleotide, alongside prednisolone, presents a case for the therapeutic potential of such compounds in modulating immune response and potentially slowing disease progression (Saida et al., 1999).
Contributions to Understanding Metabolic Diseases
Further studies on imidazole derivatives have provided insights into metabolic diseases. For instance, the microbial metabolite imidazole propionate has been identified to impair insulin signaling, offering a novel perspective on the gut microbiota's role in type 2 diabetes pathogenesis. This research highlights the intricate connections between diet, microbial metabolites, and metabolic health, suggesting areas for future investigation (Koh et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-(4-bromophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-13(20)7-9-14/h5-9H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVZGZSVDUYADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.